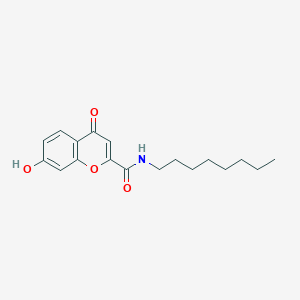
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide: is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, octyl, and carboxamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the synthesis of the benzopyran core, which can be achieved through the cyclization of appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Hydroxy Group: The hydroxy group at the 7-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzopyran derivative with an appropriate amine, such as octylamine, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the octyl and carboxamide groups, making it less lipophilic.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid: Contains a methyl group instead of an octyl chain, affecting its biological activity.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the hydroxy and octyl groups, resulting in different chemical properties.
Uniqueness
The presence of the octyl chain and carboxamide group in 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide enhances its lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
862993-27-9 |
|---|---|
Molekularformel |
C18H23NO4 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
7-hydroxy-N-octyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H23NO4/c1-2-3-4-5-6-7-10-19-18(22)17-12-15(21)14-9-8-13(20)11-16(14)23-17/h8-9,11-12,20H,2-7,10H2,1H3,(H,19,22) |
InChI-Schlüssel |
DFVVURLNNKPQEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



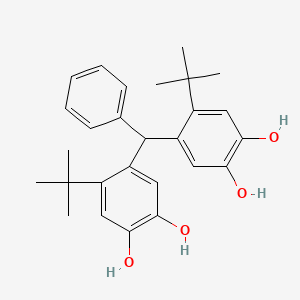
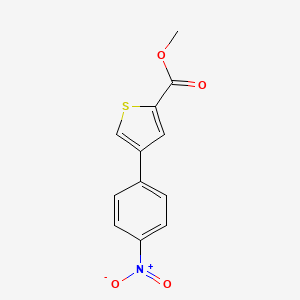
silane](/img/structure/B12537380.png)
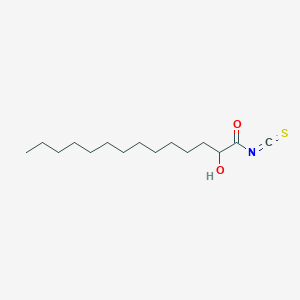
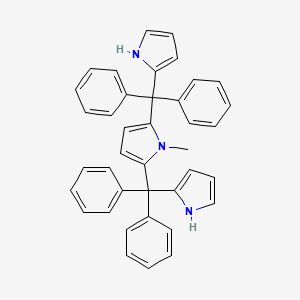
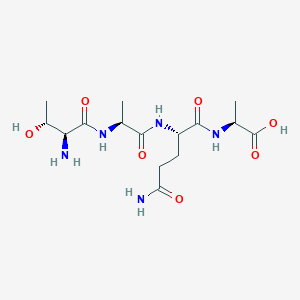
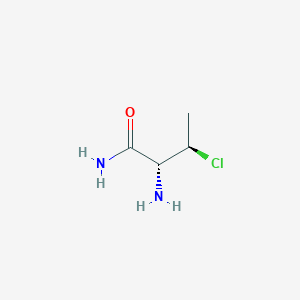
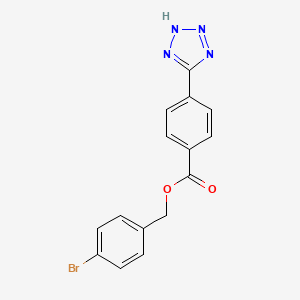
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
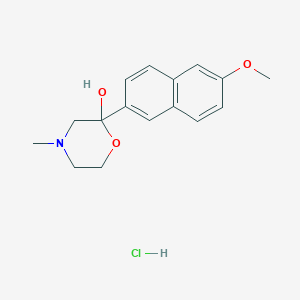
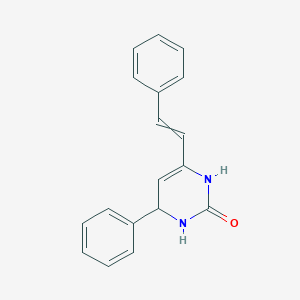
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
